5-(3,5-Dicarboxyphenyl)-3-methylphenol
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Overview
Description
5-(3,5-Dicarboxyphenyl)-3-methylphenol is an organic compound characterized by the presence of carboxyl and hydroxyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dicarboxyphenyl)-3-methylphenol typically involves the reaction of 3-methylphenol with a suitable carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a catalyst to introduce carboxyl groups at the desired positions on the phenyl ring. The reaction is usually carried out under high pressure and temperature to ensure complete carboxylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dicarboxyphenyl)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl groups can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
5-(3,5-Dicarboxyphenyl)-3-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers
Mechanism of Action
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyl and hydroxyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole: Used in photocatalysis and dye degradation.
Bis(3,5-dicarboxyphenyl)terephthalamide: Utilized in the formation of metal-organic frameworks.
3,5-Di(3’,5’-dicarboxyphenyl)benzoic acid: Employed in the synthesis of coordination polymers.
Uniqueness
5-(3,5-Dicarboxyphenyl)-3-methylphenol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and interaction capabilities. This uniqueness makes it valuable for targeted applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(3-hydroxy-5-methylphenyl)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-8-2-9(7-13(16)3-8)10-4-11(14(17)18)6-12(5-10)15(19)20/h2-7,16H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVINOWYHPQDLBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684024 |
Source
|
Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-26-4 |
Source
|
Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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